Cas no 101711-04-0 (Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-butenyl)-,1-methyl-4-piperidinyl ester, (Z)- (9CI))

Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-butenyl)-,1-methyl-4-piperidinyl ester, (Z)- (9CI) structure
101711-04-0 structure
Product name:Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-butenyl)-,1-methyl-4-piperidinyl ester, (Z)- (9CI)
CAS No:101711-04-0
MF:C19H27NO3
MW:317.422585725784
CID:188315
PubChem ID:6435677

Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-butenyl)-,1-methyl-4-piperidinyl ester, (Z)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-hydroxy-a-(3-methyl-1-butenyl)-,1-methyl-4-piperidinyl ester, (Z)- (9CI)
    • (1-methylpiperidin-4-yl) (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate
    • MANDELIC ACID, alpha-(3-METHYL-1-BUTENYL)-, 1-METHYL-4-PIPERIDYL ESTER, (Z)-
    • 101711-04-0
    • 1-Methyl-4-piperidyl phenyl(cis-3-methyl-1-butenyl)glycolate
    • Inchi: InChI=1S/C19H27NO3/c1-15(2)9-12-19(22,16-7-5-4-6-8-16)18(21)23-17-10-13-20(3)14-11-17/h4-9,12,15,17,22H,10-11,13-14H2,1-3H3/b12-9+
    • InChI Key: DMLOAPQMGJXCOJ-FMIVXFBMSA-N
    • SMILES: CC(/C=C/C(C1=CC=CC=C1)(O)C(OC1CCN(C)CC1)=O)C

Computed Properties

  • Exact Mass: 317.19921
  • Monoisotopic Mass: 317.199094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.1
  • Boiling Point: 440.1°C at 760 mmHg
  • Flash Point: 219.9°C
  • Refractive Index: 1.556
  • PSA: 49.77
  • LogP: 2.66170

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